molecular formula C6H4Cl2N2O2 B1361582 Methyl 2,4-dichloropyrimidine-6-carboxylate CAS No. 6299-85-0

Methyl 2,4-dichloropyrimidine-6-carboxylate

Cat. No. B1361582
CAS RN: 6299-85-0
M. Wt: 207.01 g/mol
InChI Key: DQNQNLWKAGZNIT-UHFFFAOYSA-N
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Patent
US08658791B2

Procedure details

Ammonia was slowly bubbled through a solution of 2,6-dichloro-pyrimidine-4-carboxylic acid methyl ester (20.0 g, 97 mmol, see H. Gershon, J. Org. Chem. 1962, 27, 3507-3510 for preparation) in DMSO (100 mL) cooled with an ice bath to maintain the temperature below 70° C. When the temperature of the reaction solution began to decline, no additional ammonia was added. When the temperature of the reaction solution reached 44° C., the ice bath was removed. When the temperature of the reaction solution reached 32° C., the reaction mixture was diluted with 200 mL of water and filtered. The filtered product was washed with water, washed with ethyl acetate, and dried under vacuum to provide the title compound (14.4 g, 79% yield) that was used without further purification. Flash chromatography on silica gel yielded an analytically pure sample of the title compound: 1H NMR (DMSO-d6) δ 7.7 (br s, 2H), 7.00 (s, 1H), 3.84 (s, 3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[NH3:1].[CH3:2][O:3][C:4]([C:6]1[CH:11]=[C:10](Cl)[N:9]=[C:8]([Cl:13])[N:7]=1)=[O:5]>CS(C)=O>[CH3:2][O:3][C:4]([C:6]1[CH:11]=[C:10]([NH2:1])[N:9]=[C:8]([Cl:13])[N:7]=1)=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Name
Quantity
20 g
Type
reactant
Smiles
COC(=O)C1=NC(=NC(=C1)Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled with an ice bath
TEMPERATURE
Type
TEMPERATURE
Details
to maintain the temperature below 70° C
CUSTOM
Type
CUSTOM
Details
reached 44° C.
CUSTOM
Type
CUSTOM
Details
the ice bath was removed
CUSTOM
Type
CUSTOM
Details
reached 32° C.
ADDITION
Type
ADDITION
Details
the reaction mixture was diluted with 200 mL of water
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filtered product was washed with water
WASH
Type
WASH
Details
washed with ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C1=NC(=NC(=C1)N)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 14.4 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.